Angstrom6

Description

Structural and Biochemical Properties of Angstrom6

Molecular Composition

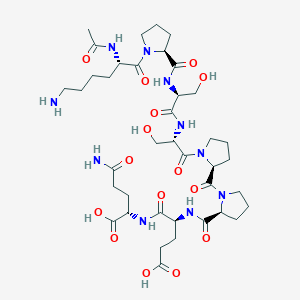

This compound is a synthetic peptide comprising eight amino acids with the sequence Ac-KPSSPPEE-NH₂. Its molecular formula, C₃₉H₆₂N₁₀O₁₅, and CAS number 220334-14-5, underscore its specificity as a research reagent . The peptide’s N-terminal acetylation and C-terminal amidation enhance stability, reducing enzymatic degradation in biological systems .

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 910.97 g/mol |

| Sequence | Ac-KPSSPPEE-NH₂ |

| CAS Number | 220334-14-5 |

| Storage Conditions | -20°C to -80°C (lyophilized) |

| Solubility | Aqueous buffers (H₂O) |

Bioconjugation and Modifications

This compound’s reactive side chains, particularly the lysine (K) and glutamic acid (E) residues, enable bioconjugation for enhanced targeting or therapeutic delivery. Biotinylated variants have been utilized in cross-linking assays to validate CD44 binding, revealing structural changes in the receptor upon peptide interaction . Such modifications expand its utility in drug delivery systems and diagnostic imaging.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDSEXRLRQZDOS-PJYAFMLMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62N10O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

High-Performance Liquid Chromatography (HPLC)

Crude Angstrom6 is purified via reversed-phase HPLC using a semi-preparative C18 column (Phenomenex, 250 × 50 mm). The gradient elution protocol is optimized as follows:

| Parameter | Condition |

|---|---|

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5% B to 80% B over 60 minutes |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 280 nm |

Purified fractions (>99% purity) are pooled, frozen at -80°C, and lyophilized to yield a white powder.

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of this compound as 910.97 Da (calculated: 910.97 Da). The dominant ion peaks observed include [M+H]⁺ at m/z 911.98 and [M+2H]²⁺ at m/z 456.49, consistent with theoretical values.

Optimization of Synthesis Conditions

Aggregation Mitigation Strategies

The proline-rich sequence of this compound reduces β-sheet formation, but transient aggregation during SPPS is addressed by:

Solubility Enhancements

This compound exhibits exceptional solubility in aqueous and organic solvents (100 mg/mL in water, DMSO, and ethanol). This property is leveraged during purification by dissolving the crude peptide in minimal water before HPLC injection.

Quality Control and Batch Analysis

Rigorous quality assessments ensure batch consistency:

| Test Parameter | Specification |

|---|---|

| Peptide Content (%N) | ≥80% |

| Single Impurity (HPLC) | ≤1.0% |

| Water Content (Karl Fischer) | ≤5.0% |

| Bacterial Endotoxins | ≤1 EU/mg |

Mass spectrometry and amino acid analysis (AAA) further validate sequence integrity, with deviations limited to ±10% of theoretical values .

Chemical Reactions Analysis

Types of Reactions

Angstrom6 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to yield free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid substitution is achieved through site-directed mutagenesis during peptide synthesis.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Ångstrom6, also known as A6 peptide, is an eight-amino acid peptide derived from single-chain urokinase plasminogen activator (scuPA). It is recognized for its potential antitumor activity, primarily through its interaction with CD44, a cell surface glycoprotein involved in cell signaling, migration, and invasion. Ångstrom6 exerts its biological effects primarily by binding to CD44, which is commonly overexpressed in various cancers. This interaction inhibits the uPA/uPAR signaling cascade, leading to reduced tumor cell migration, invasion, and metastasis. The peptide's ability to modulate CD44-mediated signaling pathways is crucial in its anti-cancer effects.

Scientific Research Applications

Ångstrom6 has a wide range of scientific research applications, including its use as a model peptide for studying peptide synthesis, folding, and more. It has demonstrated antitumor activity by inhibiting tumor cell migration, invasion, and metastasis through binding to CD44 and modulating CD44-mediated cell signaling.

Preclinical Studies

Preclinical studies have shown that A6 has anti-migratory, anti-invasive, and anti-metastatic properties . A6 has been shown to inhibit migration and invasion of breast, lung, glioma, ovarian, and prostate cancer cell lines in vitro in a dose-dependent manner, and to inhibit the growth and metastasis of breast, melanoma, glioma, lung, and prostate cancer cells in xenograft models in vivo .

In vitro studies

Ångstrom6 is effective at blocking the migration of the OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, and MDA-MB361 cells with IC50s in the range of 10 to 100 nM . Ångstrom6 potentiates the CD44-dependent adhesion of cancer cells to hyaluronic acid and activated CD44-mediated signaling, as evidenced by focal adhesion kinase and MAP/ERK kinase phosphorylation .

In vivo studies

Ångstrom6 (100 mg/kg; s.c. twice daily) reduces the number of lung foci generated by the i.v. injection of B16-F10 melanoma cells by 50% .

Case Study: Prostate Cancer

A model of prostate cancer was used to evaluate the anti-metastatic effect of A6 in mice . Metastases to lymph nodes were measured following the orthotopic injection of human PC-3M-LN4 prostate cancer cells into the prostates of BALB/c (nu/nu) mice . The percentage of mice with lymph node metastases was reduced from more than 70% in the control group to as low as 22% in A6-treated animals . Additionally, A6 treatment significantly reduced lymph node volume by as much as 70% .

Combination Therapies

Mechanism of Action

Angstrom6 exerts its effects by binding to CD44, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration. By binding to CD44, this compound modulates CD44-mediated cell signaling pathways, leading to the inhibition of tumor cell migration, invasion, and metastasis. The peptide interferes with the uPA/uPAR cascade, which plays a crucial role in tumor progression and metastasis .

Comparison with Similar Compounds

Angstrom6 vs. UK-371,804 (uPA Inhibitor)

Discussion : While UK-371,804 directly inhibits uPA enzymatic activity, this compound acts upstream by disrupting CD44-mediated signaling, offering broader anti-metastatic effects .

This compound vs. IPR-803 (uPAR Antagonist)

Discussion : IPR-803 focuses solely on uPAR inhibition, whereas this compound’s CD44 binding disrupts both tumor cell migration and stromal interactions (e.g., IL-8 secretion in cancer-associated fibroblasts) .

This compound vs. Other CD44 Inhibitors

Research Findings and Implications

- Tumor Microregulation : this compound suppresses IL-8 production in cancer-associated fibroblasts by inhibiting the c-Myc/KDM5B pathway, highlighting its role in modulating the tumor microenvironment .

- Broad Applicability : Effective against ovarian (OVCAR3, ES2), breast (MDA-MB-468), and colorectal (HCT 116) cancers .

- Clinical Potential: Phase II trials in CLL suggest translational promise, though data on other cancers remain preclinical .

Biological Activity

Angstrom6, also known as A6 peptide, is an 8-amino acid peptide derived from the single-chain urokinase-type plasminogen activator (scuPA). It has garnered attention for its potential anti-tumor properties, particularly through its interaction with CD44, a cell surface glycoprotein involved in cell signaling, migration, and invasion. This article delves into the biological activity of this compound, summarizing key research findings and clinical studies.

This compound exerts its biological effects primarily by binding to CD44, which is commonly overexpressed in various cancers. This interaction inhibits the uPA/uPAR signaling cascade, leading to reduced tumor cell migration, invasion, and metastasis. The peptide's ability to modulate CD44-mediated signaling pathways is crucial in its anti-cancer effects.

Preclinical Studies

Preclinical investigations have demonstrated that this compound possesses significant anti-migratory and anti-invasive properties across multiple cancer cell lines. Key findings include:

- In Vitro Studies :

- In Vivo Studies :

Phase 1b Trial

A Phase 1b trial investigated the safety and efficacy of this compound in women with advanced gynecologic cancers. Key results included:

- Patient Population : Patients had previously failed standard therapies.

- Efficacy : Over 40% experienced disease stabilization, with some patients showing stable tumor measurements for over 12 months.

- Progression-Free Survival (PFS) : The median PFS was significantly prolonged compared to control groups (100 days vs. 49 days) with a log-rank p-value of 0.01 .

Phase II Trial

A subsequent Phase II trial assessed this compound in patients with persistent or recurrent epithelial ovarian cancer. Findings included:

- Dosage : Patients received a subcutaneous dose of 150 mg twice daily.

- Outcomes : No objective tumor responses were observed; however, 6.5% were progression-free for at least six months .

- Safety Profile : The treatment was well tolerated with minimal toxicity reported .

Summary of Findings

The following table summarizes key findings from various studies regarding this compound's biological activity:

Q & A

Q. What is the molecular mechanism by which Angstrom6 inhibits tumor cell migration and invasion?

this compound, an 8-amino-acid peptide derived from scuPA, primarily targets the uPA/uPAR cascade, disrupting downstream signaling critical for tumor cell motility . It binds to CD44, a transmembrane glycoprotein involved in cell adhesion and metastasis, thereby modulating CD44-mediated pathways such as focal adhesion kinase (FAK) and MAP/ERK phosphorylation . This dual interference reduces tumor cell migration, invasion, and metastasis in preclinical models .

Q. What are the key chemical properties of this compound relevant to experimental design?

Q. How is this compound typically administered in in vitro studies?

this compound is reconstituted in DMSO and diluted in cell culture media to working concentrations (e.g., 10–100 nM) . Dose-response experiments should include controls for DMSO cytotoxicity (<0.1% final concentration).

Advanced Research Questions

Q. How can researchers optimize this compound stability in long-term in vivo studies?

Stability challenges arise from its short peptide structure. Strategies include:

- Formulation : Use of lyophilized powder stored at -80°C, reconstituted in sterile PBS with protease inhibitors .

- Administration : Subcutaneous injection (e.g., 100 mg/kg twice daily in murine models) to maintain bioavailability .

- Monitoring : Regular HPLC or mass spectrometry to verify integrity post-administration .

Q. What experimental approaches validate CD44-specific binding of this compound?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd) between this compound and recombinant CD44 .

- Competitive Assays : Pre-incubate cells with anti-CD44 antibodies; reduced this compound efficacy confirms target specificity .

- Knockdown Models : Use CD44-deficient cell lines to assess loss of this compound activity .

Q. How should researchers address contradictory IC₅₀ values reported for this compound across cell lines?

Discrepancies in IC₅₀ (e.g., 10–100 nM in ovarian and breast cancer lines) may stem from:

- Cell-Specific CD44 Isoforms : Variant expression alters binding affinity .

- Assay Conditions : Differences in serum content (uPA/uPAR levels) or endpoint measurements (migration vs. invasion) . Mitigation: Standardize protocols using validated cell lines (e.g., OVCAR8, MDA-MB-468) and include positive controls (e.g., hyaluronic acid for CD44 activation) .

Q. What are the challenges in translating this compound to clinical trials for solid tumors?

- Pharmacokinetics : Rapid renal clearance due to low molecular weight necessitates pegylation or nanoparticle encapsulation .

- Off-Target Effects : Potential interaction with non-tumor CD44 in immune cells requires toxicity profiling .

- Clinical Design : Phase II trials for chronic lymphocytic leukemia (CLL) highlight dose optimization hurdles .

Methodological Considerations

Q. How to design a robust in vivo metastasis assay using this compound?

- Model : Intravenous injection of B16-F10 melanoma cells in mice; quantify lung nodules post-treatment .

- Dosage : 100 mg/kg this compound, administered twice daily via subcutaneous injection .

- Endpoint : Histopathology to assess metastatic burden and CD44 signaling markers (e.g., phosphorylated FAK) .

Q. What controls are essential in uPA/uPAR pathway inhibition assays?

- Negative Control : Scrambled peptide or vehicle (DMSO/PBS).

- Positive Control : uPAR-neutralizing antibodies or small-molecule uPA inhibitors (e.g., AZ3976) .

- Pathway Validation : Western blot for downstream effectors (e.g., ERK1/2 phosphorylation) .

Data Interpretation

Q. How to reconcile this compound’s pro-adhesive and anti-migratory effects in cancer cells?

While this compound inhibits migration, it enhances CD44-dependent adhesion to hyaluronic acid. This paradox may reflect context-dependent signaling: adhesion stabilizes cells in low-stress microenvironments, whereas migration requires dynamic CD44-uPAR crosstalk . Researchers should contextualize results using 3D invasion assays or stromal co-cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.